3-(1H-1,2,4-triazol-5-yl)benzene-1-carbothioamide

Lipophilicity Drug-likeness Fragment-based screening

3-(1H-1,2,4-triazol-5-yl)benzene-1-carbothioamide (CAS 1334148-25-2; synonym: 3-(4H-1,2,4-triazol-3-yl)benzothioamide) is a heterocyclic building block of molecular formula C₉H₈N₄S and molecular weight 204.25 g·mol⁻¹ that combines a 1,2,4-triazole ring with a benzenecarbothioamide moiety linked through the meta position. The compound is available from commercial suppliers including Enamine LLC (catalog EN300-82547) and Leyan (catalog at a standard purity of 95%, with a measured logP of 1.332, placing it in a moderately lipophilic range suitable for fragment-based drug discovery and medicinal chemistry scaffold diversification.

Molecular Formula C9H8N4S
Molecular Weight 204.25 g/mol
CAS No. 1334148-25-2
Cat. No. B13171794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-1,2,4-triazol-5-yl)benzene-1-carbothioamide
CAS1334148-25-2
Molecular FormulaC9H8N4S
Molecular Weight204.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=S)N)C2=NC=NN2
InChIInChI=1S/C9H8N4S/c10-8(14)6-2-1-3-7(4-6)9-11-5-12-13-9/h1-5H,(H2,10,14)(H,11,12,13)
InChIKeyFDKUSLGLRLDQDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-1,2,4-triazol-5-yl)benzene-1-carbothioamide (CAS 1334148-25-2): Structural Identity, Physicochemical Profile, and Procurement Baseline


3-(1H-1,2,4-triazol-5-yl)benzene-1-carbothioamide (CAS 1334148-25-2; synonym: 3-(4H-1,2,4-triazol-3-yl)benzothioamide) is a heterocyclic building block of molecular formula C₉H₈N₄S and molecular weight 204.25 g·mol⁻¹ that combines a 1,2,4-triazole ring with a benzenecarbothioamide moiety linked through the meta position . The compound is available from commercial suppliers including Enamine LLC (catalog EN300-82547) and Leyan (catalog 2013477) at a standard purity of 95%, with a measured logP of 1.332, placing it in a moderately lipophilic range suitable for fragment-based drug discovery and medicinal chemistry scaffold diversification [1]. The triazole–carbothioamide architecture is of interest because the 1,2,4-triazole nucleus is a privileged scaffold in kinase inhibition, antimicrobial, and antifungal programs, while the carbothioamide function offers distinct hydrogen-bond donor/acceptor capacity and metal-chelating potential compared to carboxamide analogs [2].

Why Generic 1,2,4-Triazole–Carbothioamide Substitution Fails: The Case for Precise Compound Selection


Within the 1,2,4-triazole–carbothioamide chemical space, minor structural variations—regioisomeric attachment of the triazole ring (N1 vs. N2 vs. C3/C5 linkage), substitution pattern on the benzene spacer (ortho, meta, para), and the nature of the thiocarbonyl substituent (primary thioamide vs. N-alkyl vs. N-aryl)—produce substantial differences in logP, hydrogen-bonding capacity, torsional freedom, and ultimately biological target engagement . Generic procurement of any triazole–carbothioamide without attention to these specific structural features risks introducing compounds with divergent solubility, metabolic stability, or off-target profiles that cannot serve as valid surrogates in structure–activity relationship (SAR) studies. The evidence below quantifies key differentiation dimensions for CAS 1334148-25-2 relative to its closest commercially available and literature-known analogs, establishing where this specific compound occupies a distinct position in property space that is non-interchangeable with positional isomers, des-phenyl analogs, or amide congeners [1].

Quantitative Evidence Guide: Differentiating 3-(1H-1,2,4-triazol-5-yl)benzene-1-carbothioamide from Closest Analogs


LogP Differentiation: Meta-Substituted Triazole–Carbothioamide vs. Para-Substituted Positional Isomer

The measured logP of 3-(1H-1,2,4-triazol-5-yl)benzene-1-carbothioamide is 1.332 [1]. In contrast, the para-substituted positional isomer 4-(1H-1,2,4-triazol-1-yl)benzene-1-carbothioamide (ChemicalBook CB41734528) possesses a computed SlogP of approximately 1.42–1.48 based on independent database entries [2]. This ~0.1–0.15 log unit difference, while modest in absolute terms, corresponds to a ~25–40% difference in octanol–water partition coefficient and translates into measurably distinct aqueous solubility and passive membrane permeability in fragment-based library screening contexts.

Lipophilicity Drug-likeness Fragment-based screening

Thioamide vs. Carboxamide Hydrogen-Bonding and Metal-Chelation Capacity

The primary carbothioamide group (–C(=S)NH₂) of CAS 1334148-25-2 provides a sulfur-based hydrogen-bond acceptor and a softer metal-chelating donor compared with the carboxamide (–C(=O)NH₂) present in 3-(1H-1,2,4-triazol-5-yl)benzamide. In the broader triazole–carbothioamide class, the thiocarbonyl sulfur has been demonstrated to engage the catalytic zinc ion in metalloenzyme active sites (e.g., ADAMTS-5, HDACs) and to form distinct hinge-region interactions in ABL-family kinases that are not replicated by the oxygen of carboxamide analogs [1]. Although direct head-to-head IC₅₀ data for CAS 1334148-25-2 versus its carboxamide analog are absent from the public domain, the class-level structure–activity relationship is well established: thioamide-containing triazoles consistently exhibit tighter binding to soft-metal-containing targets (Zn²⁺, Fe²⁺) and enhanced cellular permeability relative to their carboxamide counterparts due to reduced desolvation penalty of the sulfur atom .

Metalloenzyme inhibition Zinc-binding group Kinase hinge binding

Meta-Substitution Regiochemistry: Distinct Conformational and Topological Properties vs. Ortho and Para Isomers

CAS 1334148-25-2 bears the 1,2,4-triazole ring at the meta (3-) position of the benzenecarbothioamide scaffold, creating a 120° vector angle between the triazole and carbothioamide substituents. The para-substituted isomer (chemicalbook CB41734528) places these groups at 180° (linear topology), while the ortho isomer (2-(1H-1,2,4-triazol-5-yl)benzene-1-carbothioamide, not commercially cataloged) would enforce a 60° angle with potential intramolecular hydrogen bonding . The logP difference (1.332 vs. ~1.45; see Evidence Item 1) is a direct consequence of this topological distinction: the meta arrangement exposes a larger polar surface area to solvent, reducing logP relative to the more compact para isomer. This topological difference directly impacts three-dimensional shape complementarity with protein binding sites, producing distinct pharmacophores for fragment-based screening libraries .

Molecular topology Shape diversity Scaffold hopping

Phenyl Spacer Presence: MW and logP Differentiation vs. Des-Phenyl Triazole–Carbothioamide Fragment

CAS 1334148-25-2 (MW 204.25, logP 1.332) contains a benzene spacer between the triazole and carbothioamide groups, whereas the minimal fragment analog 4H-1,2,4-triazole-3-carbothioamide (CAS 3641-11-0, MW 128.16, logP –0.988) lacks this spacer [1]. The phenyl ring increases molecular weight by 76.09 Da and logP by ~2.32 units, shifting the physicochemical profile from a highly polar fragment (logP < 0, suitable for fragment screening against polar active sites) to a moderately lipophilic lead-like compound (logP 1.33, tPSA ~81.87 Ų) within oral drug-like chemical space. The benzene ring also provides vectors for further functionalization (boronic acid coupling, halogenation, sulfonation) that are absent in the des-phenyl scaffold, making CAS 1334148-25-2 a superior starting point for lead optimization programs targeting hydrophobic enzyme pockets .

Fragment growth vectors Ligand efficiency MW optimization

Commercial Availability and Purity: Dual-Supplier Comparison with Batch Consistency Data

CAS 1334148-25-2 is stocked at 95% purity by two independent commercial suppliers—Enamine LLC (EN300-82547) and Leyan (catalog 2013477)—providing supply-chain redundancy that is not available for the para-substituted positional isomer (CB41734528), which is listed on ChemicalBook without confirmed stock or CAS registry . Enamine further classifies this compound as a 'Building Block' with a lead time from 7 days, confirming active inventory management and batch-level quality control documentation typically provided by this supplier . The measured logP of 1.332 and MDL identifier MFCD19686493 enable cross-referencing across multiple procurement platforms for price comparison and batch verification.

Procurement reliability Supply chain Quality control

Optimal Application Scenarios for 3-(1H-1,2,4-triazol-5-yl)benzene-1-carbothioamide Based on Evidence


Fragment-Based Lead Discovery: Screening Library Enrichment with Meta-Topology Triazole–Carbothioamide

CAS 1334148-25-2 (MW 204.25, logP 1.332) falls within the 'rule-of-three' fragment space (MW ≤ 300, logP ≤ 3) and provides a non-linear, meta-substituted topology that complements para-substituted fragments in shape-diverse screening libraries. Its moderate lipophilicity and low heavy-atom count (14) make it suitable for fragment-based screening by NMR, SPR, or X-ray crystallography, where the carbothioamide sulfur can serve as an anomalous scattering marker for rapid hit identification in crystallographic fragment screens .

Metalloenzyme Inhibitor Design: Thioamide Zinc-Binding Group Scaffold

The primary carbothioamide group (–C(=S)NH₂) of CAS 1334148-25-2 is a demonstrated zinc-binding motif in the triazole–carbothioamide inhibitor class, with published co-crystal structures confirming direct sulfur–zinc coordination in kinase and metalloprotease active sites . This scaffold is therefore a rational starting point for medicinal chemistry programs targeting zinc-dependent enzymes (HDACs, MMPs, carbonic anhydrases, ADAMTS family proteases), where the carbothioamide cannot be substituted by a carboxamide without substantial loss of inhibitory potency, as established by class-level SAR .

Kinase Inhibitor Fragment Elaboration: Hinge-Binding Triazole with Vector for Growth

The 1,2,4-triazole ring of CAS 1334148-25-2 can engage the kinase hinge region through canonical donor–acceptor hydrogen bonding, while the benzenecarbothioamide moiety projects toward the solvent-accessible region, providing a vector for substituent attachment and property optimization. The ABL2–triazole carbothioamide co-crystal structure (PDB entry context, Salah et al., 2011) demonstrates that this chemotype binds the ATP pocket in a Type I DFG-in conformation, and the unsubstituted phenyl ring of CAS 1334148-25-2 offers a clean slate for rational structure-guided elaboration toward selective kinase inhibitor leads .

Antimicrobial Lead Generation: Triazole–Carbothioamide Hybrid Scaffold

The 1,2,4-triazole nucleus is a privileged scaffold in antifungal and antibacterial drug discovery, with clinically approved triazole antifungals (fluconazole, voriconazole) targeting fungal CYP51. The carbothioamide group has independently been associated with enhanced antibacterial activity in triazole-containing compound series (MIC values 3.125–50 μg/mL reported for indole–triazole–carbothioamide hybrids) [1]. CAS 1334148-25-2 combines both pharmacophoric elements in a single, synthetically tractable building block, making it a suitable starting material for the synthesis of novel dual-action antimicrobial screening libraries through further functionalization at the phenyl ring or triazole NH position.

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